2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones interact with their targets to exert antimycobacterial effects
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of mycobacterium species .
Result of Action
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class exhibit very good antimycobacterial activity . This suggests that these compounds may induce cellular changes that inhibit the growth or survival of Mycobacterium species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and pyrimidines.
Introduction of the 3-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 3-fluorobenzylthiol.
Addition of the Phenyl Group: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylthio and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a therapeutic agent against various diseases, including tuberculosis.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antimicrobial properties.
Trifluoroethyl thioether derivatives: These compounds exhibit excellent bioactivity and are used in various applications, including as acaricides.
Uniqueness
2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit cytochrome bd oxidase sets it apart from other thienopyrimidinone derivatives .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS2/c20-14-6-4-5-13(11-14)12-25-19-21-16-9-10-24-17(16)18(23)22(19)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQQSQUWZNMVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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